molecular formula C13H13ClN2S B8657356 5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline

5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline

Cat. No.: B8657356
M. Wt: 264.77 g/mol
InChI Key: ZIBOEBFCBDQDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline is an organic compound that features a chloro-substituted aniline core with a pyridin-2-yl ethylthio substituent

Preparation Methods

The synthesis of 5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyridin-2-yl ethylthio intermediate: This can be achieved by reacting 2-bromoethyl pyridine with thiourea to form the corresponding thioether.

    Nucleophilic substitution: The pyridin-2-yl ethylthio intermediate is then reacted with 5-chloro-2-nitroaniline under basic conditions to form the desired product.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution and acids like hydrochloric acid for reduction reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted anilines.

Scientific Research Applications

5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study biological processes involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-2-yl ethylthio group can enhance binding affinity to certain biological targets, while the chloro-substituted aniline core can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline include:

    5-Chloro-2-((2-(pyridin-2-yl)ethyl)thio)phenol: This compound has a phenol group instead of an aniline group, which can affect its reactivity and biological activity.

    5-Chloro-2-((2-(pyridin-2-yl)ethyl)thio)benzamide: This compound has a benzamide group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications in research and industry.

Properties

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

5-chloro-2-(2-pyridin-2-ylethylsulfanyl)aniline

InChI

InChI=1S/C13H13ClN2S/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11/h1-5,7,9H,6,8,15H2

InChI Key

ZIBOEBFCBDQDLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCSC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.